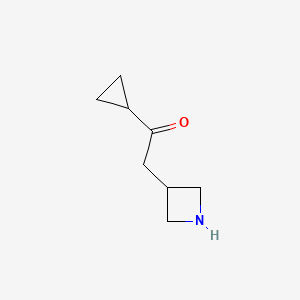![molecular formula C13H10N2O2 B15334631 Methyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B15334631.png)
Methyl 3H-Benzo[e]indazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3H-Benzo[e]indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3H-Benzo[e]indazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst. For instance, the reaction of hydrazine with a suitable benzaldehyde derivative under reflux conditions in acetic acid or hydrochloric acid can yield the desired indazole compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3H-Benzo[e]indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3H-Benzo[e]indazole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 3H-Benzo[e]indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Indole-3-carboxylate: Similar structure but with an indole ring instead of an indazole ring.
Benzimidazole-1-carboxylate: Contains a benzimidazole ring system.
Methyl 1H-indazole-3-carboxylate: A positional isomer with the carboxylate group at a different position.
Uniqueness: Methyl 3H-Benzo[e]indazole-1-carboxylate is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H10N2O2 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
methyl 3H-benzo[e]indazole-1-carboxylate |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)12-11-9-5-3-2-4-8(9)6-7-10(11)14-15-12/h2-7H,1H3,(H,14,15) |
InChI-Schlüssel |
ZJXOFYDZKLJERD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NNC2=C1C3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15334551.png)
![2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile](/img/structure/B15334554.png)
![2-[4-(Trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334558.png)

![5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15334561.png)
![2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid](/img/structure/B15334562.png)
![(S)-N-[1,1-Dicyclopropyl-3-[[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]amino]-3-oxo-2-propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B15334569.png)





![2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15334613.png)
![2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B15334636.png)
